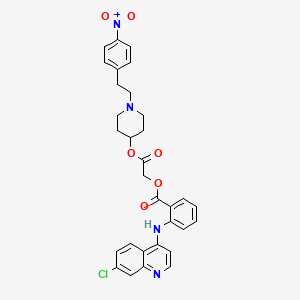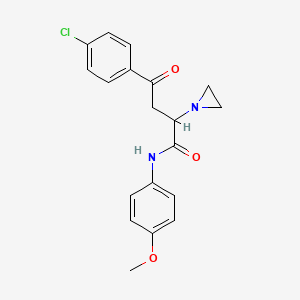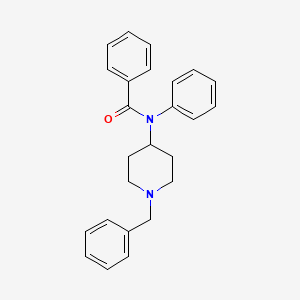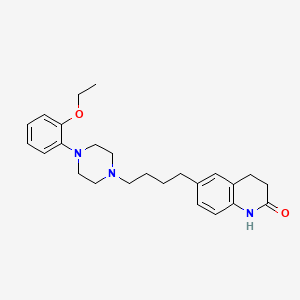
2(1H)-Quinolinone, 3,4-dihydro-6-(4-(4-(2-ethoxyphenyl)-1-piperazinyl)butyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Quinolinone, 3,4-dihydro-6-(4-(4-(2-ethoxyphenyl)-1-piperazinyl)butyl)- is a complex organic compound that belongs to the quinolinone family This compound is characterized by its unique structure, which includes a quinolinone core, a piperazine ring, and an ethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 3,4-dihydro-6-(4-(4-(2-ethoxyphenyl)-1-piperazinyl)butyl)- typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Quinolinone Core: This step involves the cyclization of an appropriate aniline derivative with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the quinolinone intermediate reacts with a piperazine derivative.
Attachment of the Ethoxyphenyl Group: The final step involves the alkylation of the piperazine ring with an ethoxyphenyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
化学反応の分析
Types of Reactions
2(1H)-Quinolinone, 3,4-dihydro-6-(4-(4-(2-ethoxyphenyl)-1-piperazinyl)butyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone core to its corresponding dihydroquinoline derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonates as electrophiles.
Major Products Formed
The major products formed from these reactions include various quinolinone and dihydroquinoline derivatives, which can be further functionalized for specific applications.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions.
Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2(1H)-Quinolinone, 3,4-dihydro-6-(4-(4-(2-ethoxyphenyl)-1-piperazinyl)butyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2(1H)-Quinolinone: The parent compound, which lacks the piperazine and ethoxyphenyl groups.
3,4-Dihydroquinolinone: A simpler derivative with only the dihydroquinoline core.
Piperazine Derivatives: Compounds with similar piperazine rings but different substituents.
Uniqueness
2(1H)-Quinolinone, 3,4-dihydro-6-(4-(4-(2-ethoxyphenyl)-1-piperazinyl)butyl)- stands out due to its combination of the quinolinone core, piperazine ring, and ethoxyphenyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
80834-62-4 |
|---|---|
分子式 |
C25H33N3O2 |
分子量 |
407.5 g/mol |
IUPAC名 |
6-[4-[4-(2-ethoxyphenyl)piperazin-1-yl]butyl]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C25H33N3O2/c1-2-30-24-9-4-3-8-23(24)28-17-15-27(16-18-28)14-6-5-7-20-10-12-22-21(19-20)11-13-25(29)26-22/h3-4,8-10,12,19H,2,5-7,11,13-18H2,1H3,(H,26,29) |
InChIキー |
FVPTZVIDVHTZHA-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CCCCC3=CC4=C(C=C3)NC(=O)CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


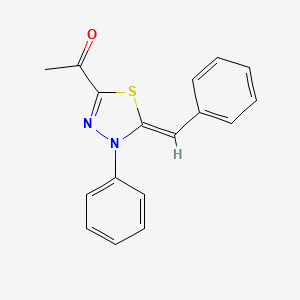
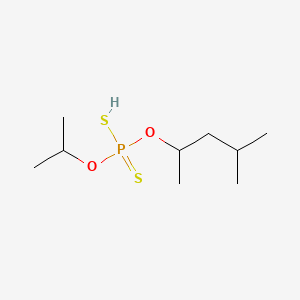
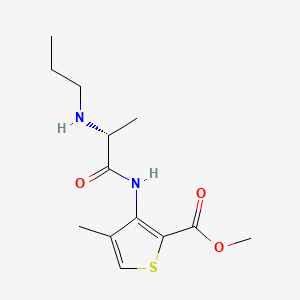

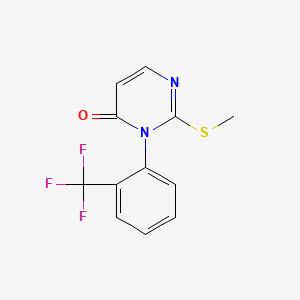
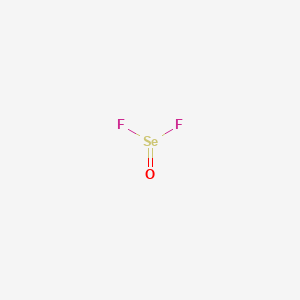

![diethyl sulfate;N-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]octadecanamide](/img/structure/B12767395.png)



